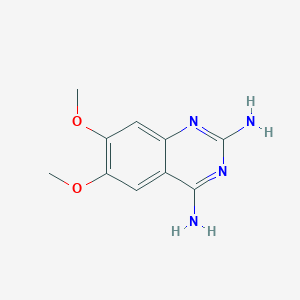

2,4-Diamino-6,7-dimethoxyquinazoline

Descripción

Propiedades

IUPAC Name |

6,7-dimethoxyquinazoline-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-15-7-3-5-6(4-8(7)16-2)13-10(12)14-9(5)11/h3-4H,1-2H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIPYVXKMWNKLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90399556 | |

| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60547-96-8 | |

| Record name | 6,7-Dimethoxy-2,4-quinazolinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60547-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Diamino-6,7-dimethoxyquinazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060547968 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6,7-dimethoxy-2,4-quinazolinediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90399556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DIAMINO-6,7-DIMETHOXYQUINAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8C5VTG33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Biological Activities of 2,4-Diamino-6,7-dimethoxyquinazoline Derivatives: A Technical Guide for Drug Discovery Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of 2,4-diamino-6,7-dimethoxyquinazoline derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the core scientific principles and practical methodologies essential for advancing research in this promising area of medicinal chemistry. We will explore the diverse pharmacological effects of this scaffold, from its well-established role in cardiovascular medicine to its emerging potential in oncology and infectious diseases. This guide emphasizes the causal relationships behind experimental design and provides detailed, validated protocols to ensure scientific rigor and reproducibility.

Introduction: The Quinazoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized for its versatile biological activities.[1] This heterocyclic scaffold is a key component in numerous therapeutic agents, demonstrating a broad spectrum of pharmacological effects, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties.[1] The 2,4-diamino-6,7-dimethoxy-substituted quinazoline core, in particular, has garnered significant attention due to its potent and selective interactions with various biological targets. This guide will focus on this specific chemical space, providing a detailed exploration of its therapeutic promise.

Synthetic Strategies: Building the this compound Core

The foundation of any drug discovery program lies in the robust and efficient synthesis of the core chemical scaffold. The synthesis of this compound derivatives typically commences from commercially available starting materials and involves a multi-step sequence. A common and effective strategy involves the initial construction of a 2,4-dichloro-6,7-dimethoxyquinazoline intermediate, which then serves as a versatile precursor for the introduction of various amino functionalities at the C2 and C4 positions.

Experimental Protocol: Synthesis of 2,4-Dichloro-6,7-dimethoxyquinazoline

This protocol outlines a reliable method for the synthesis of the key intermediate, 2,4-dichloro-6,7-dimethoxyquinazoline.[2]

Materials:

-

6,7-dimethoxyquinazolin-2,4-dione

-

Phosphorous oxychloride (POCl3)

-

N,N-dimethylaniline

-

Isopropanol

-

Ice-cold water

Procedure:

-

A mixture of 6,7-dimethoxyquinazolin-2,4-dione (1 equivalent) and phosphorous oxychloride (a suitable excess, e.g., 3-5 mL per gram of starting material) is prepared in a round-bottom flask equipped with a reflux condenser.[2]

-

N,N-dimethylaniline (catalytic amount, e.g., 0.3 mL per gram of starting material) is carefully added to the mixture.[2]

-

The reaction mixture is heated to reflux and maintained at this temperature for 5 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is allowed to cool to room temperature.

-

The cooled mixture is then carefully and slowly poured into a beaker containing ice-cold water with constant stirring. This step should be performed in a well-ventilated fume hood due to the exothermic reaction and release of HCl gas.

-

The resulting precipitate of 2,4-dichloro-6,7-dimethoxyquinazoline is collected by vacuum filtration.

-

The solid is thoroughly washed with distilled water to remove any residual acid and salts.

-

The product is dried under vacuum to yield the desired intermediate.

Experimental Protocol: Synthesis of 2-Chloro-4-amino-6,7-dimethoxyquinazoline

This protocol details the selective amination at the C4 position, a crucial step in generating the 2,4-diamino scaffold.[1]

Materials:

-

2,4-dichloro-6,7-dimethoxyquinazoline

-

Ammonia solution (20-25%)

Procedure:

-

The 2,4-dichloro-6,7-dimethoxyquinazoline intermediate is dissolved in a 20-25% aqueous ammonia solution.[1]

-

The reaction mixture is heated to a temperature between 40°C and 75°C and maintained for 6 to 16 hours, with the reaction progress monitored by TLC.[1]

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

-

The solid is washed with water and dried to yield 2-chloro-4-amino-6,7-dimethoxyquinazoline.

From this key intermediate, a diverse library of this compound derivatives can be synthesized by nucleophilic substitution of the remaining chlorine atom at the C2 position with various primary or secondary amines.

Caption: Simplified signaling pathway of α1-adrenergic receptor antagonism.

This protocol provides a method for determining the binding affinity of test compounds to α1-adrenoceptors using a radioligand binding assay. [3][4] Materials:

-

Membrane preparation from a tissue expressing α1-adrenoceptors (e.g., rat heart ventricles). [3][4]* Radioligand (e.g., [³H]-prazosin).

-

Test compounds (this compound derivatives).

-

Non-specific binding control (e.g., phentolamine).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare serial dilutions of the test compounds and the non-specific binding control.

-

In a 96-well plate, add the membrane preparation, radioligand, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC₅₀ value for each test compound and subsequently calculate the Ki (inhibition constant).

| Derivative | α1-Adrenoceptor Binding Affinity (Ki, nM) | Reference |

| Prazosin (Reference) | ~0.1-1 | [5] |

| Derivative A | 0.5 | [6] |

| Derivative B | 1.2 | [6] |

| Derivative C | 0.8 | [5] |

Anticancer Activity: Targeting Key Cellular Pathways

Recent research has highlighted the significant potential of this compound derivatives as anticancer agents. Their cytotoxic effects are often mediated through the inhibition of critical enzymes involved in cell proliferation and survival.

Some 2,4-diaminoquinazoline derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to cell cycle arrest and apoptosis in rapidly proliferating cancer cells.

A particularly exciting area of research is the inhibition of G9a, a histone lysine methyltransferase, by this compound analogues. [7]G9a is overexpressed in various cancers and is associated with the silencing of tumor suppressor genes through the methylation of histone H3 at lysine 9 (H3K9). [8]Inhibition of G9a can lead to the re-expression of these tumor suppressor genes, thereby inhibiting cancer cell growth and survival. [8][9]

G9a catalyzes the transfer of a methyl group from S-adenosylmethionine (SAM) to H3K9. This methylation mark serves as a docking site for other repressive proteins, leading to chromatin compaction and gene silencing. This compound-based inhibitors act as competitive inhibitors, preventing the binding of the histone substrate to the active site of G9a.

Caption: Mechanism of G9a inhibition leading to tumor suppressor gene expression.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds. [6] Materials:

-

Cancer cell lines (e.g., MCF-7, HeLa).

-

Complete cell culture medium.

-

Test compounds (this compound derivatives).

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment. [6]2. Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

-

Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. [6]5. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. [6]6. Incubate the plate in the dark at room temperature for at least 2 hours. [6]7. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Derivative | Cell Line | Anticancer Activity (IC₅₀, µM) | Reference |

| Doxorubicin (Reference) | MCF-7 | ~0.1-1 | [10] |

| Derivative D | MCF-7 | 5.2 | [10] |

| Derivative E | HeLa | 8.7 | [10] |

| G9a Inhibitor (UNC0638) | Various | Varies | [8] |

Antimicrobial and Antifungal Activity

Derivatives of the 2,4-diaminoquinazoline scaffold have also demonstrated promising activity against various microbial and fungal pathogens. Their mechanism of action in this context is often attributed to the inhibition of essential enzymes in the pathogens, such as DHFR, similar to their anticancer effects.

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism. [11] Materials:

-

Fungal strain (e.g., Candida albicans).

-

Fungal growth medium (e.g., RPMI-1640).

-

Test compounds.

-

96-well microtiter plates.

-

Spectrophotometer or visual inspection.

Procedure:

-

Prepare a standardized inoculum of the fungal strain.

-

Prepare serial twofold dilutions of the test compounds in the growth medium in a 96-well plate.

-

Add the fungal inoculum to each well.

-

Include a positive control (fungal inoculum without any compound) and a negative control (medium only).

-

Incubate the plate at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the fungus. This can be assessed visually or by measuring the optical density at a specific wavelength.

| Derivative | Fungal Strain | Antifungal Activity (MIC, µg/mL) | Reference |

| Fluconazole (Reference) | C. albicans | ~0.25-2 | [11] |

| Derivative F | C. albicans | 8 | [11] |

| Derivative G | C. albicans | 16 | [11] |

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the quinazoline core and the amino groups at the C2 and C4 positions. Key SAR observations include:

-

α1-Adrenoceptor Antagonism: The this compound nucleus is considered a crucial pharmacophore. The nature of the substituent at the C2 position significantly influences potency and selectivity. For instance, the presence of a piperazine ring connected to a heterocyclic moiety often leads to high affinity for the α1-adrenoceptor. [5]* Anticancer Activity: For DHFR inhibitors, the 2,4-diamino substitution pattern is critical for mimicking the natural substrate, folic acid. For G9a inhibitors, modifications to the amino group at the C2 position can modulate potency and selectivity.

-

General Physicochemical Properties: Lipophilicity and electronic properties of the substituents play a vital role in the overall pharmacokinetic and pharmacodynamic profile of these compounds, affecting their absorption, distribution, metabolism, and excretion (ADME).

Conclusion and Future Directions

The this compound scaffold represents a highly privileged structure in medicinal chemistry, with a proven track record in cardiovascular medicine and exciting potential in oncology and anti-infective research. The versatility of its synthesis allows for the creation of diverse chemical libraries, enabling the fine-tuning of biological activity and the development of novel therapeutic agents.

Future research in this area should focus on:

-

Target Selectivity: Designing derivatives with enhanced selectivity for specific biological targets to minimize off-target effects and improve the therapeutic index.

-

Mechanism of Action Studies: Further elucidating the detailed molecular mechanisms underlying the observed biological activities to guide rational drug design.

-

In Vivo Efficacy and Safety: Progressing promising lead compounds into preclinical and clinical studies to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

-

Combination Therapies: Exploring the potential of these derivatives in combination with existing therapies to overcome drug resistance and enhance therapeutic outcomes, particularly in cancer treatment.

This technical guide provides a solid foundation for researchers and drug development professionals to explore and exploit the rich therapeutic potential of this compound derivatives. The detailed protocols and mechanistic insights presented herein are intended to facilitate the design and execution of robust scientific investigations, ultimately contributing to the discovery of new and effective medicines.

References

- Campbell, S. F., Danilewicz, J. C., Greengrass, C. W., & Plews, R. M. (1988). 2,4-Diamino-6,7-dimethoxyquinazolines. 4. 2-[4-(substituted oxyethoxy) piperidino] derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 31(3), 516–520.

- Campbell, S. F., & Plews, R. M. (1987). 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents. Journal of Medicinal Chemistry, 30(10), 1794–1798.

- CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. (2010).

- Ding, N., et al. (2024).

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

- He, X., et al. (2014). Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors. MedChemComm, 5(10), 1539-1545.

- Honkanen, E., et al. (1983). Synthesis and antihypertensive activity of some new quinazoline derivatives. Journal of Medicinal Chemistry, 26(10), 1433–1438.

-

JoVE. (2022). Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview [Video]. YouTube. [Link]

- Piaser, P., et al. (1999). Synthesis, pharmacological evaluation, and structure-activity relationship and quantitative structure-activity relationship studies on novel derivatives of this compound alpha1-adrenoceptor antagonists. Journal of Medicinal Chemistry, 42(3), 427-437.

- Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118.

-

ResearchGate. (n.d.). Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). [Link]

- Said, M. R., et al. (2023). Benzo[g]quinazolines as antifungal against candidiasis. Saudi Pharmaceutical Journal, 31(4), 543-553.

- Saini, V., et al. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6).

- Sulpice, J. C., et al. (1998). Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart. British journal of pharmacology, 125(7), 1537–1546.

- van Zwieten, P. A. (1995). Overview of alpha 1-adrenoceptor antagonism and recent advances in hypertensive therapy. Journal of hypertension. Supplement : official journal of the International Society of Hypertension, 13(3), S17–S23.

- van Zwieten, P. A., & Timmermans, P. B. (1983). alpha 1-Antagonists in the treatment of hypertension. Hypertension, 5(5 Pt 2), II53–II56.

- Vilas-Zornoza, A., et al. (2014). Inhibition of the Methyltransferase G9a with Small Molecules As a New Therapeutic Strategy for Treatment of Hematological Malignancies. Blood, 124(21), 2002.

- Yaseen, S. J., et al. (2023). Benzo[g]quinazolines as antifungal against candidiasis: Screening, molecular docking, and QSAR investigations. Saudi Pharmaceutical Journal, 31(4), 543-553.

- Zhang, Y., et al. (2018). Targeting histone methyltransferase G9a inhibits growth and Wnt signaling pathway by epigenetically regulating HP1α and APC2 gene expression in non-small cell lung cancer.

-

QIAGEN. (n.d.). α-Adrenergic Signaling. Retrieved from [Link]

-

YouTube. (2021). Epinephrine Signaling Pathway. [Link]

- Segovia, C., et al. (2021). G9a Inhibition Enhances Checkpoint Inhibitor Blockade Response in Melanoma. Clinical Cancer Research, 27(2), 587-599.

- Al-Suwaidan, I. A., et al. (2017). Synthesis and anticancer activity of new quinazoline derivatives. Saudi Pharmaceutical Journal, 25(5), 775-783.

Sources

- 1. CN101353328B - Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. Radioligand binding studies of alpha 1-adrenoceptor subtypes in rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional Role of G9a Histone Methyltransferase in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 8. G9a in Cancer: Mechanisms, Therapeutic Advancements, and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Targeting Epigenetic Silencing: The 2,4-Diamino-6,7-dimethoxyquinazoline Scaffold in G9a Inhibition

[1][2]

Executive Summary

The 2,4-diamino-6,7-dimethoxyquinazoline scaffold represents a cornerstone in the development of small-molecule inhibitors for G9a (EHMT2), a histone methyltransferase responsible for the dimethylation of Histone 3 Lysine 9 (H3K9me2). Unlike non-selective epigenetic modulators, this scaffold facilitates high-affinity, substrate-competitive inhibition, distinguishing it from SAM-competitive analogues. This technical guide analyzes the structural evolution of this pharmacophore (from BIX-01294 to the optimized UNC0638/UNC0642 series), details its mechanism of action, and provides validated protocols for biochemical and cellular assessment.

The Target: G9a (EHMT2) and H3K9me2

G9a (Euchromatic Histone Lysine Methyltransferase 2) is the primary enzyme responsible for mono- and dimethylation of H3K9 in euchromatin.[1][2] The H3K9me2 mark serves as a binding site for Heterochromatin Protein 1 (HP1), leading to transcriptional silencing.

-

Physiological Role: Regulation of gene expression during embryonic development and maintenance of imprinted genes.[3]

-

Pathological Role: Overexpression in various cancers (e.g., ovarian, lung, liver) correlates with poor prognosis and metastasis.

-

Therapeutic Rationale: Inhibition of G9a reactivates tumor suppressor genes silenced by aberrant methylation.

Pathway Visualization: G9a-Mediated Silencing

The following diagram illustrates the catalytic flow of G9a and the interruption point of quinazoline-based inhibitors.

Figure 1: Mechanism of G9a-mediated epigenetic silencing and the competitive entry point of quinazoline inhibitors.

Chemical Biology: The Quinazoline Scaffold

The this compound core is not merely a structural backbone; it is the "engine" of selectivity. Early screens identified BIX-01294, but poor pharmacokinetics (PK) necessitated optimization, leading to the UNC series (University of North Carolina).

Structure-Activity Relationship (SAR)

The scaffold binds in the peptide substrate groove, not the cofactor (SAM) pocket. This is critical for selectivity against other methyltransferases (HKMTs) that share conserved SAM-binding domains.

| Structural Region | Modification | Biological Consequence |

| 6,7-Dimethoxy | Core substitution | Occupies a hydrophobic dimple formed by Phe1158 and Ile1161. Essential for binding affinity. |

| 2,4-Diamino | Nitrogen substitution | Forms critical hydrogen bonds with Asp1083 and Asp1088 (salt bridge). |

| 7-Alkoxy Linker | Extension (e.g., Piperidine) | Acts as a "Lysine Mimic." Extends into the lysine binding channel, dramatically increasing potency (seen in UNC0638). |

Comparative Potency Data

The evolution of the scaffold demonstrates the importance of the 7-alkoxy side chain.

| Compound | Core Structure | IC50 (G9a) | Selectivity Profile | Key Limitation |

| BIX-01294 | Quinazolin-4-amine | ~250 nM | High vs. SETD7, but toxic | Poor cell permeability; toxicity. |

| UNC0638 | 2,4-diamino-6,7-dimethoxy | < 15 nM | >100-fold vs. other HKMTs | Excellent probe; moderate in vivo PK. |

| UNC0642 | 2,4-diamino-6,7-dimethoxy | < 2.5 nM | High | Optimized for in vivo animal studies. |

Mechanism of Action

Unlike many kinase inhibitors that compete with ATP, this compound derivatives are peptide-substrate competitive and SAM-non-competitive .

-

Peptide Competition: The inhibitor occupies the groove where the Histone H3 tail usually sits. The 7-alkoxy side chain of advanced analogues (UNC0638) mimics the target Lysine residue, inserting itself into the active site tunnel.

-

SAM Non-Competition: The inhibitor does not block the S-adenosylmethionine (SAM) pocket. This allows the enzyme to bind SAM even when inhibited, but methyl transfer cannot occur because the histone substrate is physically blocked.

Validation Check: In kinetic studies, increasing the concentration of H3 peptide shifts the IC50 curve (indicating competition), whereas increasing SAM concentration has no effect on IC50.

Experimental Protocols

To validate the activity of a this compound derivative, researchers should employ a biochemical assay (AlphaLISA) for potency and a cellular assay (In-Cell Western) for permeability and functional silencing.

Protocol A: Biochemical Potency (AlphaLISA)

This homogeneous assay measures the transfer of a methyl group from SAM to a biotinylated H3 peptide.

Materials:

-

Enzyme: Recombinant human G9a (residues 913–1193).

-

Cofactor: S-adenosylmethionine (SAM).[5]

-

Detection: Anti-H3K9me2 Acceptor Beads + Streptavidin Donor Beads.[6][7]

Workflow Diagram:

Figure 2: Step-by-step AlphaLISA workflow for determining IC50 values of G9a inhibitors.

Critical Steps for Integrity:

-

Buffer Composition: Use a Tris-based buffer (pH 9.0) with 0.01% Tween-20 and 1 mM DTT.[5][6] DTT is crucial to maintain enzyme stability.

-

Order of Addition: Incubate Enzyme + Inhibitor before adding SAM/Peptide to ensure equilibrium binding.

Protocol B: Cellular Functional Assay (In-Cell Western)

To confirm the compound penetrates the cell membrane and inhibits G9a in a chromatin context.

-

Cell Seeding: Seed MDA-MB-231 or PC3 cells (5,000/well) in 96-well plates.

-

Treatment: Treat with inhibitor (serial dilution) for 48–72 hours.

-

Control: DMSO only.

-

-

Fixation: Fix with 3.7% formaldehyde (20 min). Permeabilize with 0.1% Triton X-100.

-

Staining:

-

Primary Ab: Anti-H3K9me2 (Mouse).[8]

-

Normalization: DRAQ5 or Sapphire700 (DNA stain).

-

-

Detection: IRDye-conjugated secondary antibody (800CW). Scan on LI-COR Odyssey.

-

Analysis: Calculate ratio of H3K9me2 signal / DNA signal.

References

-

Vedadi, M., et al. (2011).[9] "A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells."[1] Nature Chemical Biology, 7(8), 566–574.

-

Liu, F., et al. (2010). "Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines." Journal of Medicinal Chemistry, 53(15), 5844–5857.

-

Kubicek, S., et al. (2007). "Reversal of H3K9me2 by a small-molecule inhibitor for the G9a histone methyltransferase." Molecular Cell, 25(3), 473–481.

-

BPS Bioscience. "G9a Homogeneous Assay Kit Protocol." Technical Data Sheet.

-

Collins, R. E., et al. (2008). "The ankyrin repeats of G9a and GLP histone methyltransferases are mono- and dimethyllysine binding modules." Nature Structural & Molecular Biology, 15, 245–250.

Sources

- 1. Protein Lysine Methyltransferase G9a Inhibitors: Design, Synthesis, and Structure Activity Relationships of 2,4-Diamino-7-aminoalkoxy-quinazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a 2,4-Diamino-7-aminoalkoxy-quinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

- 5. Development of an AlphaLisa assay for Screening Histone Methyltransferase Inhibitors (NB-SC107) – NOVATEIN BIOSCIENCES [swzbio.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. A chemical probe selectively inhibits G9a and GLP methyltransferase activity in cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery and Development of Potent and Selective Inhibitors of Histone Methyltransferase G9a - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Alpha-1 Adrenoceptor Antagonist Properties of Quinazolines

This guide provides an in-depth technical analysis of quinazoline-based

Executive Summary & Therapeutic Rationale

The quinazoline class of

For the drug development scientist, the quinazoline scaffold offers a robust template for designing ligands that modulate smooth muscle tone in the vasculature (

Structural Basis: The Quinazoline Pharmacophore

The efficacy of this class hinges on specific structural motifs that dictate receptor anchoring and pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

The core pharmacophore consists of a 4-amino-6,7-dimethoxyquinazoline ring system.

-

Quinazoline Core: The 6,7-dimethoxy substitution is critical for high affinity binding.

-

4-Amino Group: Essential for receptor recognition; removal leads to a complete loss of affinity.

-

Piperazine Ring: Serves as a linker. Substitutions on the distal nitrogen (N4) determine pharmacokinetic properties (half-life) and subtype selectivity.

-

Acyl Moiety: The "tail" region (e.g., furanoyl in prazosin) influences solubility and metabolic stability.

Visualization: The Quinazoline Scaffold

The following diagram illustrates the critical binding elements of the Prazosin molecule, the archetype of this class.

Figure 1: Functional decomposition of the Prazosin pharmacophore highlighting critical regions for receptor interaction.

Pharmacodynamics: Signal Transduction Blockade

Quinazolines act as competitive, reversible antagonists at Gq-coupled GPCRs.

Mechanism of Action

Under physiological conditions, endogenous catecholamines (norepinephrine) bind

-

IP3: Triggers

release from the sarcoplasmic reticulum. -

DAG: Activates Protein Kinase C (PKC).

-

Result: Smooth muscle contraction (vasoconstriction).

Quinazoline Effect: By occupying the orthosteric site, quinazolines prevent Gq activation, maintaining the smooth muscle in a relaxed state.

Visualization: Signaling Pathway Inhibition

Figure 2: The Gq-signaling cascade. Quinazolines competitively inhibit the initial agonist-receptor binding step.

Experimental Protocols (Self-Validating Systems)

To characterize a novel quinazoline derivative, two tiers of assay are required: Affinity (Binding) and Efficacy (Functional) .

Protocol A: Radioligand Binding Assay (The Gold Standard)

Objective: Determine the equilibrium dissociation constant (

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize tissue in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 48,000

for 15 min. Resuspend pellet.[3] -

Incubation:

-

Total Binding: Membrane +

-Prazosin (0.2 nM). -

Non-Specific Binding (NSB): Membrane +

-Prazosin + Phentolamine (10 -

Experimental: Membrane +

-Prazosin + Test Quinazoline (

-

-

Equilibrium: Incubate at 30°C for 45 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.[3]

-

Quantification: Liquid scintillation counting.

-

Analysis: Calculate

and convert to

Protocol B: Functional Organ Bath (Rat Aortic Rings)

Objective: Measure functional antagonism (

Step-by-Step Methodology:

-

Preparation: Excision of thoracic aorta from male Wistar rats. Clean connective tissue and cut into 3-4 mm rings.

-

Endothelium Removal: Gently rub the lumen with a forceps tip (essential to remove Nitric Oxide interference).

-

Mounting: Suspend rings in organ baths containing Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Equilibration: 60 minutes, washing every 15 minutes.

-

Agonist Curve (Control): Cumulative addition of Phenylephrine (PE) (

to -

Antagonist Incubation: Incubate test quinazoline for 30 minutes.

-

Agonist Curve (Test): Repeat PE curve. Observe rightward shift.

-

Validation: A Schild plot with a slope of ~1.0 confirms competitive antagonism.

Comparative Pharmacology Data

The following table summarizes the affinity and functional potency of standard quinazolines compared to subtype-selective agents.

| Compound | Class | Affinity | Functional | Selectivity Profile |

| Prazosin | Quinazoline | 9.2 - 9.8 | 9.5 - 10.1 | Non-selective ( |

| Doxazosin | Quinazoline | 8.8 - 9.2 | 8.9 - 9.4 | Non-selective; Long half-life |

| Terazosin | Quinazoline | 8.5 - 9.0 | 8.6 - 9.1 | Non-selective; High water solubility |

| Tamsulosin | Sulfonamide* | 9.0 - 9.5 | 9.8 (Prostate) |

*Included for comparative reference. Note that standard quinazolines are generally non-selective among

Workflow Visualization: Screening Funnel

Figure 3: High-throughput screening funnel for identifying potent alpha-1 antagonists.

References

-

Hoffman, B. B., & Lefkowitz, R. J. (1980). Alpha-adrenergic receptor subtypes. New England Journal of Medicine, 302(25), 1390-1396. Link

-

Michel, M. C., et al. (1995).

-adrenoceptor subtypes. Naunyn-Schmiedeberg's Archives of Pharmacology, 352(1), 1-10. Link -

Greengrass, P., & Bremner, R. (1979).

-adrenergic receptors. European Journal of Pharmacology, 55(3), 323-326. Link -

Graham, R. M., et al. (1996). The alpha 1-adrenergic receptor: structure, signaling, and clinical applications. Physiological Reviews, 76(3), 767-769. Link

-

Kyprianou, N., & Benning, C. M. (2000).

-adrenoceptor antagonists doxazosin and terazosin via induction of apoptosis.[1][2] Cancer Research, 60(16), 4550-4555. Link

Sources

- 1. Induction of prostate apoptosis by alpha1-adrenoceptor antagonists: mechanistic significance of the quinazoline component - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quinazoline-derived alpha1-adrenoceptor antagonists induce prostate cancer cell apoptosis via an alpha1-adrenoceptor-independent action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

Technical Guide: Structure-Activity Relationship of 2,4-Diaminoquinazoline Analogs

The following technical guide details the structure-activity relationship (SAR), synthesis, and mechanistic grounding of 2,4-diaminoquinazoline analogs.

Executive Summary: The Privileged Scaffold

The 2,4-diaminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry, most historically significant as a bioisostere of the pteridine ring found in folic acid. While its primary utility lies in antifolate activity—inhibiting Dihydrofolate Reductase (DHFR) to halt thymidylate and DNA synthesis—recent modifications have expanded its utility into antiviral (e.g., RSV fusion inhibitors) and kinase inhibitor domains.

This guide focuses on the core DHFR-inhibitory SAR, distinguishing between modifications that drive potency (picomolar affinity) and those that drive selectivity (bacterial vs. mammalian DHFR).

Mechanistic Foundation: The "Ionic Lock"

To design effective analogs, one must understand the non-negotiable binding interaction. The 2,4-diamino motif is not merely a structural feature; it is a functional requirement for the ionic lock with the enzyme's active site.

-

The Protonation Event: The N1 nitrogen of the quinazoline ring is protonated within the active site.

-

The Anchor: This protonated N1, along with the 2-amino group, forms a critical charge-charge interaction (salt bridge) and hydrogen bond network with a conserved acidic residue deep in the binding pocket (Asp27 in E. coli/human DHFR or Glu30 in other species).

-

The Conformation: Unlike the natural substrate (dihydrofolate), which binds with the pteridine ring in one orientation, 2,4-diamino inhibitors often bind in a "flipped" orientation to maximize this ionic interaction.

Visualization: Molecular Binding Mode

The following diagram illustrates the critical contact points required for high-affinity binding.

Figure 1: Pharmacophore mapping of 2,4-diaminoquinazoline within the DHFR active site.

Detailed Structure-Activity Relationship (SAR)

The SAR of this class can be dissected into four specific vectors.

The Core (Positions 2 and 4)[1]

-

Requirement: Unsubstituted amino groups (-NH2) at positions 2 and 4 are generally required for maximum potency.

-

Modifications: Alkylation of the 2-amino group usually destroys affinity by disrupting the ionic lock with Asp27. However, the 4-amino group tolerates limited substitution (e.g., alkylation) in certain kinase/viral applications, but for DHFR, the primary amine is preferred to H-bond with backbone carbonyls (Ile5/Ile14).

The Linker (Position 6 vs. 5)

-

Position 6 (The Classical Vector): This is the primary attachment point for the lipophilic tail (mimicking the p-aminobenzoic acid moiety of folate).

-

Methylene (-CH2-): Found in classical antifolates. Provides flexibility.[1]

-

Oxygen/Sulfur (-O-, -S-): Increases lipophilicity.

-

Direct Aryl Bond: Rigidifies the molecule, often improving selectivity for bacterial isoforms by restricting conformational freedom.

-

-

Position 5: Substitution here (e.g., methyl) can induce steric clash with human DHFR while being tolerated by bacterial variants, acting as a selectivity filter .

The Hydrophobic Tail

The "tail" extending from position 6 must occupy a large hydrophobic pocket.

-

Lipophilicity: High lipophilicity (e.g., trimethoxybenzyl, naphthyl) correlates with passive diffusion into bacterial cells and tight binding in the hydrophobic pocket.

-

Case Study (Trimetrexate): Uses a lipophilic aryl-amine tail. This allows it to bypass the Reduced Folate Carrier (RFC) transport system, making it effective against methotrexate-resistant tumors that downregulate RFC.

The Selectivity Vector (Position 7)

Recent research highlights Position 7 as a key determinant for species selectivity.

-

Bacterial Selectivity: M. tuberculosis and S. aureus DHFR possess a larger "void" volume near C7 compared to human DHFR.

-

Strategy: Introducing bulky substituents at C7 can exploit this void, maintaining bacterial potency while reducing human toxicity (steric clash with hDHFR).

Experimental Protocols

Synthesis: The "Ziresovir" Route (Copper-Catalyzed)

While traditional synthesis involves fusing guanidine with 2-fluorobenzonitrile, modern industrial routes (optimized for Ziresovir and analogs) prefer a Copper-catalyzed cyclization for scalability and yield.

Objective: Synthesize a N4-substituted 2,4-diaminoquinazoline.

Reagents:

-

Guanidine Hydrochloride

-

CuI (Copper Iodide) / L-Proline (Ligand)

-

POCl3 (Phosphorus Oxychloride)

Step-by-Step Workflow:

-

Cyclization (Formation of Quinazolinone):

-

Dissolve 2-bromobenzoic acid (1.0 eq) and guanidine HCl (3.0 eq) in DMF.

-

Add K2CO3 (4.0 eq), CuI (0.1 eq), and L-Proline (0.2 eq).

-

Heat to 100°C for 12-16 hours . The copper catalyzes the C-N bond formation, and the guanidine closes the ring.[2]

-

Checkpoint: Monitor via TLC. Product is a 2-amino-4(3H)-quinazolinone.

-

-

Chlorination (Activation):

-

Suspend the intermediate in POCl3 (excess, acts as solvent).

-

Reflux at 105°C for 4 hours .

-

Critical: Quench carefully on ice. The product is 2-amino-4-chloroquinazoline. This intermediate is highly reactive.

-

-

Nucleophilic Displacement (Final Coupling):

-

Dissolve the 4-chloro intermediate in THF or Dioxane.

-

Add the desired amine tail (e.g., benzylamine, aniline) (1.1 eq) and DIPEA (2.0 eq).

-

Stir at RT to 60°C depending on amine nucleophilicity.

-

Purify via flash chromatography.

-

Figure 2: Optimized Copper-catalyzed synthetic route for 2,4-diaminoquinazoline analogs.

Bioassay: DHFR Inhibition Assay

Principle: Spectrophotometric measurement of the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) utilizing NADPH.[4] The reaction is monitored by the decrease in absorbance at 340 nm (oxidation of NADPH).

Protocol:

-

Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

-

Reaction Mix:

-

NADPH (100 µM final)

-

Dihydrofolate (50 µM final)

-

Purified DHFR enzyme (human or bacterial, ~5-10 nM).

-

-

Procedure:

-

Incubate Enzyme + Test Compound (DMSO stock) for 5 mins at 25°C.

-

Initiate reaction by adding NADPH + DHF.

-

Read: Kinetic mode at 340 nm for 5 minutes.

-

-

Analysis: Calculate IC50 using non-linear regression (4-parameter logistic fit).

Summary Table: Key Analogs & Properties

| Compound | Key Modification | Target / Application | SAR Insight |

| Trimethoprim | 2,4-diaminopyrimidine (Truncated) | Bacterial DHFR | High selectivity for bacterial enzyme; lacks the fused benzene ring of quinazoline. |

| Trimetrexate | 2,4-diamino-5-methyl-6-aryl | Human DHFR (Anticancer) | Lipophilic tail allows RFC-independent entry; active in resistant cells. |

| Piritrexim | 6-substituted lipophilic tail | Human DHFR (Anticancer) | High potency; lipophilicity improves tissue penetration but increases toxicity. |

| Ziresovir | 2,4-diamino core (Viral fusion) | RSV Fusion Protein | Demonstrates scaffold versatility; binds viral F-protein, not DHFR. |

| C7-Analogs | Bulky C7-substituents | M. tuberculosis DHFR | Exploits species-specific hydrophobic void for selectivity. |

References

-

Multivariate analysis and quantitative structure-activity relationships.[5] Inhibition of dihydrofolate reductase. Source: PubMed URL:[Link]

-

Binding modes of 2,4-diaminoquinazoline and 2,4-diaminopteridine analogs to P. falciparum dihydrofolate reductase enzyme. Source: PubMed Central URL:[Link]

-

Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir. Source: ACS Omega (via PubMed) URL:[Link]

-

Antibacterial Activity of a Series of N2,N4-Disubstituted Quinazoline-2,4-diamines. Source: Journal of Medicinal Chemistry (ACS) URL:[Link]

-

Synthesis and evaluation of 2,4-diaminoquinazoline antifolates with activity against methotrexate-resistant human tumor cells. Source: Biochemical Pharmacology URL:[Link]]

Sources

- 1. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]

- 2. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dynamic dysfunction in dihydrofolate reductase results from antifolate drug binding: modulation of dynamics within a structural state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multivariate analysis and quantitative structure-activity relationships. Inhibition of dihydrofolate reductase and thymidylate synthetase by quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Profiling & Synthetic Utility of 2,4-Diamino-6,7-dimethoxyquinazoline

Topic: Physicochemical Properties of 2,4-Diamino-6,7-dimethoxyquinazoline Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Structural Biologists, and Process Development Scientists

Executive Summary & Pharmacological Significance

This compound (CAS: 60547-96-8) serves as the "privileged scaffold" for a prominent class of

This guide provides a rigorous analysis of the molecule’s physicochemical behavior, specifically its pH-dependent solubility and protonation state, which are the primary drivers of its receptor binding affinity.

Physicochemical Properties Matrix

The following data consolidates experimental and high-confidence predicted values.

| Property | Value / Description | Context/Notes |

| CAS Number | 60547-96-8 | Specific to the 2,4-diamino species.[1][2][3][4][5][6] |

| Molecular Formula | MW: 220.23 g/mol | |

| Appearance | Off-white to pale yellow crystalline powder | Hygroscopic; light-sensitive. |

| Melting Point | >250 °C (Decomposes) | High lattice energy typical of planar heterocycles. |

| pKa (N-1) | 7.4 – 7.6 | The N-1 nitrogen is the most basic site. Protonation here is essential for receptor binding (mimicking norepinephrine). |

| LogP | ~1.2 – 1.5 | Moderately lipophilic, but solubility is limited by crystal packing interactions. |

| Solubility (Water) | < 0.1 mg/mL (Neutral pH) | Very poor aqueous solubility due to strong intermolecular |

| Solubility (Organic) | DMSO (>20 mg/mL), DMF | Soluble in dipolar aprotic solvents; sparingly soluble in MeOH/EtOH unless heated. |

| UV | 248 nm, 345 nm | Characteristic quinazoline chromophore; useful for HPLC detection. |

Structural Biology & Pharmacophore Logic

The N-1 Protonation Trigger

The biological activity of this scaffold relies on a specific ionization event. At physiological pH (7.4), the N-1 nitrogen exists in equilibrium between its neutral and protonated forms (approx. 60% protonated based on pKa ~7.6).

-

Mechanism: The protonated N-1 acts as a charge-reinforced hydrogen bond donor.[4] In the

-adrenoceptor pocket, this mimics the ammonium headgroup of norepinephrine, forming a salt bridge with a conserved Aspartate residue (Asp113 in -

Validation: Substitution at the 2-position with open-chain amines (as in Prazosin) stabilizes this protonation via resonance, whereas removing the N-1 (e.g., isoquinoline analogs) abolishes affinity.

Visualization: Pharmacophore & Signaling Pathway

The following diagram illustrates the role of the scaffold within the Alpha-1 Adrenergic signaling cascade.

Figure 1: Mechanism of Action.[3][4] The protonated scaffold binds to the

Synthetic Protocol: The "Dichloro" Route

The most robust route to the 2,4-diamino core avoids the low-yielding cyclization of benzonitriles and instead utilizes the displacement of chlorides from 2,4-dichloro-6,7-dimethoxyquinazoline .

Reagents Required[3][7]

-

Starting Material: 2,4-Dichloro-6,7-dimethoxyquinazoline (CAS: 27631-29-4).

-

Nucleophile: Methanolic Ammonia (

-

Solvent: THF or Isopropanol (for solubility of the starting material).

-

Workup: Ethyl Acetate, Brine,

.

Step-by-Step Methodology

-

Dissolution: Dissolve 1.0 eq (e.g., 5.0 g) of 2,4-dichloro-6,7-dimethoxyquinazoline in dry THF (50 mL). The solution should be clear to slightly yellow.

-

Nucleophilic Attack: Cool the reaction vessel to 0°C. Slowly add excess methanolic ammonia (10 eq) via a pressure-equalizing addition funnel.

-

Note: The reaction is exothermic. Control the addition rate to maintain temperature < 10°C.

-

-

Heating: Seal the vessel (pressure tube recommended) and heat to 80°C – 100°C for 12–16 hours.

-

Why: The C-4 chlorine is displaced rapidly (kinetic product), but the C-2 chlorine requires higher energy (thermodynamic product) to be displaced by ammonia.

-

-

Monitoring: Monitor by TLC (9:1 DCM:MeOH). The starting material (

) will disappear, and the diamine product ( -

Isolation:

-

Cool to room temperature.[7]

-

Concentrate in vacuo to remove excess ammonia and solvent.

-

Triturate the resulting solid with cold water to remove ammonium chloride salts.

-

Filter and wash with cold diethyl ether.

-

-

Purification: Recrystallize from DMF/Ethanol if high purity (>99%) is required for biological assays.

Synthesis Workflow Diagram

Figure 2: Synthetic Pathway. Conversion of the dione precursor to the dichloro intermediate, followed by double amination.

Analytical Quality Control (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, use the following HPLC method. This protocol separates the target diamine from the common "mono-amino-mono-chloro" impurity (CAS 23680-84-4) which forms if the reaction is incomplete.

HPLC Conditions:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5

). -

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: 254 nm.[8]

Validation Criteria:

-

Parent Peak: Retention time (RT) approx 2.5 - 3.0 min (polar).

-

Impurity Check: Look for a peak at RT ~5.5 min. This corresponds to the 4-amino-2-chloro intermediate.[9][10] If this peak is >1%, re-subject the material to ammonolysis conditions.

References

-

Alabaster, V. A., et al. (1987). "2,4-Diamino-6,7-dimethoxyquinazolines. 2. 2-(4-Carbamoylpiperidino) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents." Journal of Medicinal Chemistry. Link

-

Liu, F., et al. (2009). "Discovery of a 2,4-Diamino-7-aminoalkoxyquinazoline as a Potent and Selective Inhibitor of Histone Lysine Methyltransferase G9a (UNC0224)." Journal of Medicinal Chemistry. Link

-

Campbell, S. F., et al. (1987). "2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists." Journal of Medicinal Chemistry. Link

-

Greengrass, C. W., et al. (1986). "Synthesis and Pharmacological Evaluation of 4-Amino-2-(4-substituted-piperazin-1-yl)-6,7-dimethoxyquinazolines." Journal of Medicinal Chemistry. Link

Sources

- 1. 6,7-Dimethoxyquinazoline-2,4-diamine, CasNo.60547-96-8 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 2. angenesci.com [angenesci.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 7. 6,7-Dimethoxyquinazoline-2,4-dione | 28888-44-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. 4-Amino-2-chloro-6,7-dimethoxyquinazoline 95 23680-84-4 [sigmaaldrich.com]

- 10. 4-Amino-2-chloro-6,7-dimethoxyquinazoline | 23680-84-4 | Benchchem [benchchem.com]

exploring the pharmacophore of 2,4-diaminoquinazoline inhibitors

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Scientists Focus: Structural Dynamics, Synthesis, and Biological Characterization

The Privileged Scaffold: A Dual-Natured Core

The 2,4-diaminoquinazoline scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically synonymous with antifolate activity (targeting Dihydrofolate Reductase, DHFR), recent "scaffold hopping" campaigns have repurposed this core for kinase inhibition.

To effectively exploit this pharmacophore, one must distinguish between its two primary binding modes:

-

The "Pincer" Mode (Classic): Utilizes both the 2-amino and 4-amino groups to chelate a carboxylate residue (Asp/Glu) in the active site. This is the hallmark of DHFR inhibitors like Trimetrexate .

-

The "Hinge" Mode (Evolved): Mimics the adenine ring of ATP, primarily utilizing the N1 and C4-NH positions to hydrogen bond with the kinase hinge region. This is seen in newer experimental inhibitors (e.g., PAK4 inhibitors), distinct from the related 4-anilinoquinazoline class (e.g., Gefitinib).

Structural Biology & Binding Dynamics[1][2]

The DHFR "Pincer" Mechanism

The potency of 2,4-diaminoquinazolines against DHFR stems from a salt-bridge-assisted hydrogen bonding network. Unlike folate, which binds with its pteridine ring in a specific orientation, 2,4-diamino inhibitors often bind in a "flipped" orientation relative to the substrate.

-

Key Interaction: The protonated N1 and the 2-amino group form a charge-charge interaction and hydrogen bonds with a conserved acidic residue (Asp27 in E. coli/human, Asp54 in P. falciparum).

-

The Hydrophobic Pocket: Substituents at the C6 position (often bulky lipophilic groups) extend into a hydrophobic pocket, displacing ordered water molecules and providing entropy-driven binding affinity.

Visualization of the Pharmacophore

The following diagram illustrates the critical interactions within the DHFR binding pocket.

Figure 1: The canonical "Pincer" binding mode of 2,4-diaminoquinazolines within the DHFR active site.

Structure-Activity Relationship (SAR) Matrix

Optimizing the 2,4-diaminoquinazoline requires balancing affinity (C6 substitution) with physicochemical properties (C5 substitution).

| Position | Modification | Effect on Pharmacokinetics (PK) & Potency | Mechanistic Insight |

| N1 | Protonation | Critical for Affinity. Must be basic enough to protonate at physiological pH (pKa ~7.4). | Forms the ionic bond with the active site Asp/Glu. |

| C2/C4 | -NH2 Groups | Essential. Removal or alkylation drastically reduces potency. | Donors for the hydrogen bond network. |

| C5 | -H, -CH3, -Cl | Modulates ring electron density and lipophilicity. | -CH3 (as in Trimetrexate) increases lipophilicity and can induce selectivity against bacterial vs. mammalian DHFR. |

| C6 | Lipophilic Linker | Primary driver of potency. Large hydrophobic groups (benzyl, naphthyl) are preferred. | This group occupies the space of the p-aminobenzoylglutamate tail of folate but exploits a hydrophobic pocket not fully utilized by the substrate. |

| Bridge | -CH2- vs -NH- | Conformational Flexibility. | Methylene (-CH2-) bridges (Trimetrexate) are more flexible than amino (-NH-) bridges, often leading to better fit in "tight" mutant active sites. |

Validated Synthetic Protocol: Guanidine Cyclization

While multiple routes exist, the condensation of 2-fluorobenzonitriles with guanidine is the most robust, self-validating method for generating the 2,4-diamino core. This method avoids the harsh conditions of POCl3 chlorination/amination.

The "Self-Validating" Workflow

The reaction progress is visually distinct: the starting material is soluble, while the product often precipitates upon cooling or water addition, allowing for immediate "Go/No-Go" decision-making.

Figure 2: One-pot cyclization synthesis of the 2,4-diaminoquinazoline core.

Step-by-Step Methodology

Reagents: 2-Fluoro-5-substituted benzonitrile (1.0 eq), Guanidine Carbonate (2.5 eq), Dimethylacetamide (DMA).

-

Preparation: In a dry round-bottom flask, dissolve the benzonitrile derivative in DMA (0.5 M concentration).

-

Cyclization: Add Guanidine Carbonate. Heat the mixture to 140°C under nitrogen.

-

Causality: High temperature is required to overcome the activation energy for the nucleophilic aromatic substitution (SNAr) of the fluoride by guanidine, followed by the immediate intramolecular cyclization.

-

-

Monitoring: Monitor by TLC (mobile phase: 10% MeOH in DCM). The starting nitrile spot should disappear.

-

Workup (Self-Validation):

-

Cool the reaction to room temperature.

-

Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with stirring.

-

Observation: A precipitate should form immediately. If oil forms, the product is impure or the side chain is too lipophilic (requires extraction with EtOAc).

-

-

Purification: Filter the solid, wash with water and cold ethanol. Recrystallize from EtOH/DMF if necessary.

Biological Validation: The DHFR Assay

To confirm the pharmacophore's activity, a spectrophotometric assay tracking NADPH depletion is the gold standard.

Assay Principle

DHFR catalyzes the reduction of Dihydrofolate (DHF) to Tetrahydrofolate (THF) using NADPH as a cofactor.[1]

Protocol Parameters[4]

-

Buffer: 50 mM Tris-HCl, pH 7.4 (physiological relevance).

-

Substrate: Dihydrofolic acid (50 µM). Note: DHF is unstable; prepare fresh in buffer containing DTT.

-

Cofactor: NADPH (100 µM).

-

Enzyme: Recombinant human or P. falciparum DHFR.

-

Control: Methotrexate (positive control, expected IC50 < 10 nM).

Data Analysis: Plot % Inhibition vs. Log[Compound]. Fit to a sigmoidal dose-response curve to determine IC50. A "tight-binding" equation (Morrison equation) may be necessary if IC50 is close to the enzyme concentration [1].

References

-

Kuyper, L. F., et al. (1985). "Receptor-based design of dihydrofolate reductase inhibitors: comparison of crystallographically determined enzyme binding with enzyme affinity in a series of carboxy-substituted trimethoprim analogues." Journal of Medicinal Chemistry.

-

Cody, V., et al. (2005). "Structure determination of tetrahydroquinazoline antifolates in complex with human and Pneumocystis carinii dihydrofolate reductase." Acta Crystallographica.

-

Hao, C., et al. (2017).[2] "Development of 2,4-diaminoquinazoline derivatives as potent PAK4 inhibitors by the core refinement strategy." European Journal of Medicinal Chemistry.

-

Yin, P., et al. (2012). "Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization." The Journal of Organic Chemistry.

-

Rosowsky, A., et al. (1995). "2,4-Diamino-5-substituted-quinazolines as inhibitors of a human dihydrofolate reductase with a site-directed mutation at position 22." Journal of Medicinal Chemistry.

Sources

The Quinazoline Core: A Privileged Scaffold for Modern Kinase Inhibition

An In-depth Guide for Drug Discovery Professionals

Introduction: The Central Role of Kinases and the Rise of a Privileged Scaffold

Protein kinases are fundamental regulators of nearly all cellular processes, including growth, proliferation, differentiation, and apoptosis.[1] They function by catalyzing the transfer of a phosphate group from ATP to a substrate protein, a mechanism that acts as a molecular switch for countless signaling pathways. Given their central role, it is unsurprising that dysregulation of kinase activity, through mutation or overexpression, is a hallmark of many human diseases, most notably cancer.[1][2] This has established kinases as one of the most critical target classes in modern drug discovery.

The development of small-molecule kinase inhibitors has revolutionized cancer therapy. These agents primarily target the ATP-binding site, competing with the endogenous ATP molecule to halt the phosphorylation cascade.[3][4] Within the vast chemical space explored for kinase inhibition, the quinazoline scaffold has emerged as a uniquely successful and "privileged" structure.[5][6] Its rigid, bicyclic nature provides an ideal framework for orienting key pharmacophoric elements within the kinase active site, offering a combination of potent activity, synthetic tractability, and tunable selectivity.[7] This guide provides a detailed exploration of the quinazoline core, from its fundamental mechanism of action and intricate structure-activity relationships (SAR) to the practical methodologies used to design and validate next-generation inhibitors.

Mechanism of Action: A Game of Competitive Binding

The majority of quinazoline-based inhibitors function as "Type I" inhibitors, engaging in reversible or irreversible competition with ATP at the enzyme's active site.[3] The quinazoline ring system itself is crucial for this interaction. It mimics the adenine portion of ATP, establishing a key hydrogen bond interaction with the "hinge region" of the kinase, a flexible loop connecting the N- and C-lobes of the catalytic domain.[7]

As illustrated by X-ray crystallography studies, the N1 atom of the quinazoline core typically forms a hydrogen bond with the backbone NH group of a conserved methionine residue (e.g., Met793 in EGFR), anchoring the inhibitor in the active site.[7][8] The 4-anilino substituent, a hallmark of many successful quinazoline inhibitors, projects into a hydrophobic pocket, providing further binding affinity and contributing significantly to inhibitor selectivity.[3]

Signaling Consequences of Kinase Inhibition

By blocking ATP binding, quinazoline inhibitors prevent the autophosphorylation and activation of receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[7][9] This blockade effectively shuts down the downstream signaling cascades that drive oncogenic phenotypes.

Structure-Activity Relationship (SAR): A Blueprint for Potency and Selectivity

The remarkable versatility of the quinazoline core stems from the ability to strategically modify several key positions to fine-tune its pharmacological profile. The general pharmacophore for many potent inhibitors is the 4-anilinoquinazoline structure.[3]

-

Position 4 (Anilino Moiety) : This is arguably the most critical position for determining both potency and selectivity.[3] The aniline ring fits into a hydrophobic pocket adjacent to the ATP binding site. Substitutions on this ring are crucial. For example, a 3-chloro-4-fluoro-aniline moiety is a common feature in potent EGFR inhibitors like Gefitinib, enhancing binding affinity.[3] The nature of this group allows the inhibitor to differentiate between the active sites of various kinases, which, while highly conserved, possess subtle differences that can be exploited.

-

Positions 6 and 7 : These positions on the quinazoline ring are exposed to the solvent and are ideal for modification to improve physicochemical properties like solubility and cell permeability without negatively impacting core binding interactions.[3][8] Small, polar groups such as methoxy (as in Gefitinib and Erlotinib) or morpholine are frequently incorporated here.[8][10] These modifications are essential for transforming a potent enzymatic inhibitor into a viable drug candidate with favorable pharmacokinetics.

-

Overcoming Resistance (The Covalent Approach) : A major challenge in kinase inhibitor therapy is the emergence of resistance mutations. In EGFR, the T790M "gatekeeper" mutation increases the enzyme's affinity for ATP and sterically hinders the binding of first-generation inhibitors like gefitinib.[11][12] To overcome this, second-generation inhibitors (e.g., Afatinib, Dacomitinib) were developed.[8][12] The key innovation was the addition of a reactive group, or "warhead," typically an acrylamide moiety at the C-6 position.[7] This group acts as a Michael acceptor, forming a covalent, irreversible bond with a non-catalytic cysteine residue (Cys797) near the active site, leading to sustained inhibition even in the presence of high ATP concentrations.[11]

Comparative Inhibitory Activity

The strategic evolution of the quinazoline scaffold is evident when comparing the inhibitory concentrations (IC50) of different generations of drugs against wild-type (wt) and mutant kinases.

| Inhibitor Class | Example Compound | Primary Target(s) | IC50 (nM) vs EGFR (wt) | IC50 (nM) vs EGFR (L858R/T790M) | Mechanism |

| 1st Gen (Reversible) | Gefitinib | EGFR | 15.5[3] | >1000 | Reversible ATP-Competitive |

| 2nd Gen (Irreversible) | Afatinib | EGFR, HER2 | 0.6[8] | 3.5[8] | Covalent, Irreversible |

| Multi-Kinase | Vandetanib | VEGFR-2, EGFR | 54.0 (VEGFR-2)[13] | N/A | Reversible ATP-Competitive |

| Novel Quinazoline 1 | NQ1 | EGFR (L858R/T790M) | >1000[13] | 4.62[3][13] | Mutant-Selective |

| Novel Quinazoline 2 | NQ2 | VEGFR-2 | >1000[13] | 60.0 (VEGFR-2)[14] | Selective ATP-Competitive |

Data synthesized from multiple sources for illustrative comparison.[3][8][13][14]

Experimental Protocols: From Synthesis to Validation

A successful quinazoline inhibitor program relies on a robust, self-validating system of synthesis, biochemical screening, and cellular evaluation.

Workflow for Quinazoline Inhibitor Discovery

The process is iterative, with insights from biological testing feeding back into the design of new derivatives to optimize for potency, selectivity, and drug-like properties.

Protocol 1: General Synthesis of a 4-Anilinoquinazoline Derivative

This protocol outlines a common synthetic route, which is valued for its reliability and flexibility in allowing for diverse substitutions.[7][10]

Objective: To synthesize a 4-(3-chloro-4-fluoroanilino)-6,7-dimethoxyquinazoline.

Materials:

-

4-Chloro-6,7-dimethoxyquinazoline

-

3-Chloro-4-fluoroaniline

-

Isopropanol (IPA)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO3)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Round-bottom flask, condenser, magnetic stirrer, heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask, add 4-chloro-6,7-dimethoxyquinazoline (1.0 eq) and 3-chloro-4-fluoroaniline (1.1 eq).

-

Solvent Addition: Add isopropanol to the flask to create a suspension (approx. 10 mL per gram of starting material).

-

Acid Catalyst: Add a catalytic amount of concentrated HCl (1-2 drops). Causality: The acid protonates the quinazoline ring, making it more electrophilic and susceptible to nucleophilic attack by the aniline.

-

Reflux: Equip the flask with a condenser and heat the mixture to reflux (approx. 82°C) with vigorous stirring for 4-6 hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC. Self-Validation: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction completion.

-

Workup: Cool the reaction mixture to room temperature. A precipitate should form. Filter the solid and wash with cold isopropanol.

-

Neutralization: Suspend the crude solid in a saturated NaHCO3 solution to neutralize any remaining acid. Stir for 30 minutes, filter, and wash thoroughly with water.

-

Purification: Dry the solid under vacuum. If necessary, purify further by silica gel column chromatography using a gradient of hexane and ethyl acetate.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a robust, high-throughput method for determining the IC50 of an inhibitor against a target kinase.[15]

Objective: To measure the binding affinity (IC50) of a test compound for EGFR kinase.

Principle: This is a competitive binding assay. A fluorescently-labeled ATP-competitive tracer molecule binds to the kinase. When a test inhibitor binds to the kinase, it displaces the tracer, causing a decrease in the Förster Resonance Energy Transfer (FRET) signal between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and the tracer.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare serial dilutions of the quinazoline test compound in a buffer solution containing DMSO. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

-

Kinase/Antibody Mixture: Prepare a solution containing the target kinase (e.g., recombinant EGFR) and the Eu-labeled anti-tag antibody.

-

Assay Plate Setup: In a 384-well microplate, add the test compound dilutions.

-

Controls (Self-Validation):

-

Positive Control (0% Inhibition): Wells containing kinase, antibody, and tracer, but no test compound (only DMSO vehicle). This defines the maximum FRET signal.

-

Negative Control (100% Inhibition): Wells containing kinase, antibody, tracer, and a very high concentration of a known potent, non-fluorescent inhibitor. This defines the minimum FRET signal.

-

-

Reaction Incubation: Add the kinase/antibody mixture to all wells. Incubate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the kinase.

-

Tracer Addition: Add the fluorescent tracer molecule to all wells.

-

Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET).

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and negative controls. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

The quinazoline core is a cornerstone of modern kinase inhibitor design, having given rise to multiple generations of life-saving cancer therapies.[8] Its success is a testament to the power of a privileged scaffold that provides a stable, high-affinity anchor to the kinase hinge region while allowing for extensive chemical modification to achieve potency, selectivity, and desirable pharmacokinetic properties.[7][16] The evolution from simple reversible inhibitors to sophisticated covalent and mutant-selective agents highlights the scaffold's remarkable adaptability.

Future research will continue to leverage this versatile core. The development of dual EGFR/VEGFR inhibitors and inhibitors targeting other kinase families demonstrates the broad applicability of the quinazoline framework.[17][18] Furthermore, innovative strategies like macrocyclization are being explored to rigidify the structure, potentially leading to even greater selectivity and potency.[19] As our understanding of kinase biology and resistance mechanisms deepens, the quinazoline scaffold will undoubtedly remain a central and indispensable tool in the arsenal of medicinal chemists and drug development professionals.

References

- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC.

- Evaluating Off-Target Effects of Novel Quinazoline-Based Inhibitors: A Comparative Guide.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.

- Design, Synthesis, Antiproliferative Potency and In Silico Studies of Novel Alkynyl Quinazolines as Potential EGFR Inhibitors.

- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC.

- Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study.

- Discovery of quinoline-based irreversible BTK inhibitors. (2020). PubMed.

- Structure-activity relationship of the quinazoline series. Potential... (No Date).

- Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022).

- Exploring the Scaffold Universe of Kinase Inhibitors.

- Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC.

- Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (No Date).

- Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds.

- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.

- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents.

- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. (2025). RACO.

- Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (2023). Bentham Science Publishers.

- A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and Docking Studies. (2024). MDPI.

- Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed.

- Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007).

- Medicinal Perspective of Quinazolinone Derivatives as an Anticancer Agent. (No Date).

- Novel Quinazolinone Inhibitors of ALK2 Flip between Alternate Binding Modes - PMC.

- Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation.

- Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.

- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.

Sources

- 1. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors | Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry [raco.cat]

- 3. mdpi.com [mdpi.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]